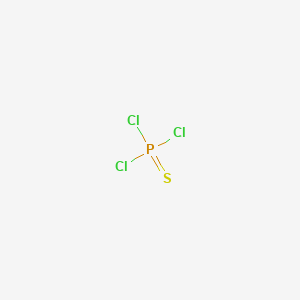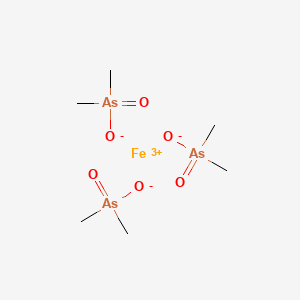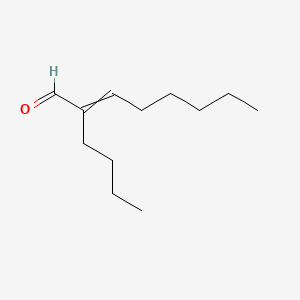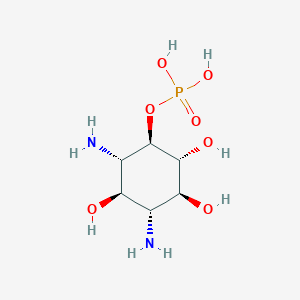
Cloguanamil
Overview
Description
Cloguanamil is a chemical compound known for its antimalarial activity. It belongs to the class of guanylurea derivatives, which have shown extensive medical applications . The compound’s molecular formula is C₉H₈ClN₅O, and it has a molecular weight of 237.65 .
Mechanism of Action
Target of Action
It’s known that cloguanamil has been reported for its antimalarial activity . Therefore, it’s plausible that its targets could be proteins or enzymes essential for the survival and replication of malaria parasites.
Pharmacokinetics
These properties are crucial for understanding a drug’s bioavailability, its journey through the body, and its eventual elimination .
Result of Action
Given its reported antimalarial activity, it likely leads to the death of the malaria parasite, thereby alleviating the symptoms of malaria .
Biochemical Analysis
Biochemical Properties
Cloguanamil plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in malaria treatment. It interacts with the enzyme dihydrofolate reductase (DHFR), inhibiting its activity. This inhibition disrupts the folate pathway, which is crucial for the synthesis of nucleotides and, consequently, DNA replication in the malaria parasite. By binding to DHFR, this compound prevents the reduction of dihydrofolate to tetrahydrofolate, thereby halting the parasite’s growth and proliferation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In malaria-infected cells, it disrupts the folate pathway, leading to impaired DNA synthesis and cell division. This results in the death of the parasite-infected cells. Additionally, this compound influences cell signaling pathways by modulating the activity of enzymes involved in folate metabolism. It also affects gene expression by altering the transcription of genes related to folate metabolism and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of dihydrofolate reductase (DHFR). This binding inhibits the enzyme’s activity, preventing the conversion of dihydrofolate to tetrahydrofolate. The inhibition of DHFR leads to a depletion of tetrahydrofolate, which is essential for the synthesis of purines and thymidylate. Consequently, DNA synthesis is impaired, leading to the death of the malaria parasite. This compound’s molecular mechanism also involves the inhibition of other enzymes in the folate pathway, further disrupting the parasite’s metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function have shown that prolonged exposure to this compound can lead to adaptive resistance in malaria parasites. This resistance is often associated with mutations in the DHFR gene, which reduce the binding affinity of this compound to the enzyme. Despite this, this compound remains effective in short-term treatments, providing significant antimalarial activity .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively inhibits the growth of malaria parasites without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are dose-dependent and highlight the importance of optimizing the dosage of this compound for safe and effective treatment. Threshold effects have also been noted, where a minimum concentration of this compound is required to achieve therapeutic efficacy .
Metabolic Pathways
This compound is involved in the folate metabolic pathway, where it inhibits the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to a depletion of tetrahydrofolate levels. The reduced availability of tetrahydrofolate affects the synthesis of purines and thymidylate, which are essential for DNA replication and cell division. Additionally, this compound may interact with other enzymes and cofactors in the folate pathway, further influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects .
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound is likely to be directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on dihydrofolate reductase (DHFR). Targeting signals or post-translational modifications may guide this compound to these locations, ensuring its effective interaction with the enzyme. The subcellular localization of this compound is essential for understanding its mechanism of action and optimizing its therapeutic application .
Preparation Methods
The synthesis of cloguanamil involves several steps. One common method includes the reaction of 3-chloro-4-cyanophenyl isocyanate with guanidine to form the desired product . The reaction conditions typically involve the use of solvents such as dimethylformamide and temperatures around 80-100°C. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Cloguanamil undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Cloguanamil has diverse applications in scientific research:
Comparison with Similar Compounds
Cloguanamil is unique among guanylurea derivatives due to its specific antimalarial activity. Similar compounds include:
Lidamidine: Used for its antidiarrheal and antimotility effects.
Biclodil: Known for its vasodilator effect in congestive heart failure.
Fenobam: An anxiolytic agent recently identified as a potential drug for the treatment of fragile X syndrome.
These compounds share structural similarities with this compound but differ in their specific therapeutic applications and mechanisms of action.
Properties
IUPAC Name |
1-(3-chloro-4-cyanophenyl)-3-(diaminomethylidene)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c10-7-3-6(2-1-5(7)4-11)14-9(16)15-8(12)13/h1-3H,(H5,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYBPSKVORXMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N=C(N)N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176091 | |
| Record name | Cloguanamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21702-93-2 | |
| Record name | Cloguanamil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021702932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloguanamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-carbamimidoyl-1-(3-chloro-4-cyanophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOGUANAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24484LU3FJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















